N-(pyridin-3-yl)guanidine dihydrochloride
Description
Properties
IUPAC Name |
2-pyridin-3-ylguanidine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.2ClH/c7-6(8)10-5-2-1-3-9-4-5;;/h1-4H,(H4,7,8,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZUTNSYGMLRAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N=C(N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Chemical Derivatization of N Pyridin 3 Yl Guanidine Dihydrochloride
Contemporary Methodologies for the Synthesis of N-(pyridin-3-yl)guanidine Dihydrochloride (B599025) Core Structure
The construction of the N-(pyridin-3-yl)guanidine scaffold relies on the formation of a crucial carbon-nitrogen bond between the pyridine (B92270) ring and the guanidine (B92328) moiety. Modern synthetic chemistry offers several powerful, catalyst-driven methods to achieve this transformation efficiently.
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a premier strategy for the N-arylation of guanidines. mit.edu This method allows for the coupling of aryl halides or triflates with nitrogen nucleophiles under relatively mild conditions. For the synthesis of the N-(pyridin-3-yl)guanidine core, a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-chloropyridine) or a pyridine-3-yl triflate is coupled with guanidine or, more commonly, a protected form of guanidine. mit.edu
The use of sterically hindered and electron-rich phosphine (B1218219) ligands is critical for the success of these couplings. Ligands such as Xantphos or S-Phos, in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, form a catalytically active species that facilitates the challenging C-N bond formation. mit.edumdpi.com The reaction typically requires a base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄), to deprotonate the guanidine nucleophile. mdpi.com The choice of solvent, base, and ligand can be optimized to achieve high yields and selectivity for the desired mono-arylated product. mit.edu
Table 1: Representative Palladium-Catalyzed Synthesis
| Feature | Description |
|---|---|
| Aryl Electrophile | 3-Bromopyridine, 3-Chloropyridine, Pyridin-3-yl triflate |
| Nucleophile | Guanidine or N,N'-di-Boc-guanidine |
| Catalyst System | Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., Xantphos, S-Phos) |
| Base | NaOtBu, Cs₂CO₃, or K₃PO₄ |
| Solvent | Toluene, Dioxane, or THF |
| Advantage | High functional group tolerance and excellent selectivity for mono-arylation. mit.edu |
Copper-Catalyzed N-Arylation Reactions for Pyridine-Guanidine Linkages
Copper-catalyzed N-arylation, historically known as the Ullmann condensation, provides a classical and cost-effective alternative to palladium-based methods. nih.gov Modern protocols have significantly improved the scope and mildness of these reactions. nih.gov This approach involves the coupling of a 3-halopyridine with guanidine in the presence of a copper catalyst, typically copper(I) iodide (CuI) or copper(I) oxide (Cu₂O). nih.govmdpi.com
These reactions often require a ligand, such as a diamine or an amino acid, to stabilize the copper catalyst and facilitate the coupling process. nih.gov A base, commonly potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the reaction to proceed. mdpi.com While traditional Ullmann reactions required harsh conditions with high temperatures, contemporary methods can often be performed under milder conditions, expanding their applicability and functional group tolerance. nih.gov The development of efficient and reusable copper catalyst systems, such as CuO hollow nanospheres, further enhances the utility of this method. mdpi.com
Table 2: Representative Copper-Catalyzed N-Arylation
| Feature | Description |
|---|---|
| Aryl Electrophile | 3-Iodopyridine or 3-Bromopyridine |
| Nucleophile | Guanidine |
| Catalyst System | CuI, Cu₂O, or CuO nanostructures, often with a ligand (e.g., 1,10-phenanthroline) |
| Base | K₂CO₃, K₃PO₄, or KOtBu |
| Solvent | DMF, DMSO, or Toluene |
| Advantage | Utilizes an inexpensive and abundant metal catalyst. nih.gov |
Nucleophilic Aromatic Substitution Routes for Pyridine Ring Functionalization
Nucleophilic Aromatic Substitution (SNA_r_) offers a distinct, metal-free pathway to form the pyridine-guanidine linkage. masterorganicchemistry.com This reaction is fundamentally different from catalyst-driven cross-couplings. It requires the pyridine ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group (typically a halide). masterorganicchemistry.com
For the synthesis of N-(pyridin-3-yl)guanidine derivatives, one could envision a scenario where a pyridine ring bears a leaving group at the 3-position and a powerful EWG, such as a nitro (NO₂) or cyano (CN) group, at the 2-, 4-, or 6-position. Guanidine, acting as a potent nucleophile, can then attack the electron-deficient C-3 carbon, displacing the leaving group through a Meisenheimer complex intermediate. masterorganicchemistry.comresearchgate.net A key example demonstrates the smooth reaction of 2-chloro-5-nitropyridine (B43025) with guanidine, indicating that a nitro group can effectively activate the ring for substitution. researchgate.net While this example leads to a 5-nitro-N-(pyridin-2-yl)guanidine, the principle is directly applicable to activated 3-halopyridines.
Table 3: Nucleophilic Aromatic Substitution (SNA_r_) Approach
| Feature | Description |
|---|---|
| Pyridine Substrate | 3-Halopyridine activated with at least one strong EWG (e.g., 2-nitro-5-chloropyridine) |
| Nucleophile | Guanidine (often generated in situ from its hydrochloride salt with a base) |
| Reaction Type | Addition-Elimination |
| Conditions | Typically requires a base (e.g., NaH, K₂CO₃) and a polar aprotic solvent (e.g., DMF, DMSO) |
| Key Requirement | The pyridine ring must be sufficiently electron-poor to be susceptible to nucleophilic attack. masterorganicchemistry.com |
Targeted Functionalization and Chemical Modification of the Pyridine Ring System
Beyond the synthesis of the parent compound, the strategic functionalization of the pyridine ring is crucial for tuning the properties of N-(pyridin-3-yl)guanidine derivatives. These modifications are essential for structure-activity relationship (SAR) studies in drug discovery. mdpi.com
Regioselective Substitution and Introduction of Diverse Pharmacophores
Achieving regioselective functionalization on the pyridine ring is a significant synthetic challenge. Advanced methods have been developed to install substituents at specific positions with high precision. One such innovative strategy involves the use of triborane (B₃H₇) to mediate the regioselective alkylation at the C-4 position of the pyridine ring. nih.govrsc.org This method works even for pyridines bearing an electron-withdrawing group at the C-3 position, making it highly relevant for modifying the N-(pyridin-3-yl)guanidine scaffold. nih.gov
Another powerful concept for controlling regioselectivity is the use of directing groups. nih.gov By installing a temporary directing group, such as a halide or a sulfamate, adjacent to the desired reaction site, one can guide the addition of nucleophiles or cycloaddition partners to a specific carbon atom of a transient pyridyne intermediate. nih.gov Following the key functionalization step, the directing group can be removed or used as a handle for further transformations, such as cross-coupling reactions, to introduce a wide array of pharmacophores. nih.gov These strategies allow for the synthesis of highly decorated pyridine derivatives that would be difficult to access through classical methods. mdpi.com
Strategies for Modulating Electronic and Steric Properties of the Pyridine Moiety
The systematic modification of the electronic and steric properties of the pyridine ring is a cornerstone of rational drug design. mdpi.com By introducing a variety of substituents, researchers can probe the interactions of the molecule with its biological target and optimize its pharmacological profile.
Strategies for this modulation include:
Introduction of Aryl and Heteroaryl Groups: Using cross-coupling reactions (e.g., Suzuki, Stille) on a halogenated N-(pyridin-3-yl)guanidine precursor to attach various aromatic and heteroaromatic rings. This dramatically alters steric bulk and introduces new electronic features. mdpi.com
Direct C-H Functionalization: As seen with the triborane method, direct C-H functionalization allows for the introduction of alkyl groups, which can modulate lipophilicity and steric hindrance at specific positions. nih.gov
These modifications enable a deep exploration of the chemical space around the core N-(pyridin-3-yl)guanidine structure, providing a powerful toolkit for developing new compounds with tailored properties. mdpi.com
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| N-(pyridin-3-yl)guanidine dihydrochloride |
| 3-Bromopyridine |
| 3-Chloropyridine |
| Pyridin-3-yl triflate |
| Guanidine |
| N,N'-di-Boc-guanidine |
| Pd(OAc)₂ (Palladium(II) acetate) |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |
| Xantphos |
| S-Phos |
| Sodium tert-butoxide (NaOtBu) |
| Potassium phosphate (K₃PO₄) |
| CuI (Copper(I) iodide) |
| Cu₂O (Copper(I) oxide) |
| CuO (Copper(II) oxide) |
| Potassium carbonate (K₂CO₃) |
| 2-chloro-5-nitropyridine |
| 5-nitro-N-(pyridin-2-yl)guanidine |
Diversification of the Guanidine Moiety for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a compound influence its biological activity. For N-(pyridin-3-yl)guanidine, diversifying the highly basic guanidine moiety is a key strategy to modulate properties like potency, selectivity, and pharmacokinetic profiles.
The synthesis of substituted guanidine analogues involves the introduction of various chemical groups onto the guanidine nitrogen atoms. These modifications can alter the molecule's size, lipophilicity, and electronic distribution, which are critical for its interaction with biological targets. mdpi.com A common and convergent strategy for creating a library of analogues involves using a versatile, protected intermediate that can undergo various coupling reactions. mdpi.com
One effective approach uses a diprotected-6-chloropyridine guanidine as a key precursor. This allows for the introduction of a wide array of aromatic and heteroaromatic groups at the 6-position of the pyridine ring via Suzuki-Miyaura cross-coupling reactions. mdpi.com The general guanylation procedure to form the core structure often involves reacting an aminopyridine with a guanylating agent, such as S-methyl-isothiourea sulfate. bohrium.com More complex, substituted guanidines can be synthesized from carbamoyl (B1232498) isothiocyanates in a one-pot reaction. acs.org
Further derivatization can be achieved by employing different synthetic routes that allow for the creation of di- and tri-substituted aryl guanidines. bohrium.com Solid-phase synthesis has also emerged as a powerful technique for generating libraries of guanidine compounds, offering advantages like high yield and purity. bohrium.com
Table 1: Selected Synthetic Approaches for Guanidine Moiety Diversification
| Precursor/Intermediate | Reaction Type | Reagents | Resulting Analogue | Ref |
|---|---|---|---|---|
| Diprotected-6-chloropyridine guanidine | Suzuki-Miyaura Coupling | Various boronic acids | 6-Aryl/heteroaryl substituted pyridin-2-yl guanidines | mdpi.com |
| Aminopyridine | Guanylation | S-methyl-isothiourea sulfate | N-Aryl guanidines | bohrium.com |
| Furfurylamine | Guanylation / Cycloaddition | DMAD, HPF₆ | Guanidine-substituted oxanorbornanes | nih.gov |
This table is interactive. Click on the headers to sort.
While the guanidine group is often crucial for biological activity due to its ability to form strong hydrogen bonds and exist as a resonance-stabilized cation, its high basicity can negatively impact drug-like properties such as oral bioavailability and cell permeability. To overcome this, researchers replace the guanidine moiety with bioisosteres—functional groups that possess similar physicochemical properties and produce comparable biological effects. researchgate.net
Acylguanidines: One of the most successful strategies is the guanidine-acylguanidine bioisosteric exchange. nih.gov Acylating the guanidine group significantly reduces its basicity by 4-5 orders of magnitude. Despite this, the acylguanidine can still form key interactions with acidic amino acid residues in target proteins. This approach has been successfully used to create potent and selective antagonists for receptors like the neuropeptide Y (NPY) Y₂ receptor. The synthesis involves guanidinylation of ornithine derivatives with custom-made N-acyl-S-methylisothioureas. nih.gov
Imidazoline (B1206853) and Heterocyclic Analogues: In some contexts, the guanidine group itself can serve as a bioisostere for other functionalities. For instance, it has been shown to act as a bioisostere of the imidazoline ring system in a class of antidiabetic agents. nih.gov Researchers have developed series of N-(thieno[2,3-b]pyridin-3-yl)-guanidines and related heterocyclic compounds where the guanidine moiety successfully mimics the activity of the parent imidazoline. nih.gov Other heterocyclic systems, such as 2-aminopyrimidines and amidinohydrazones, have also been investigated as potential guanidine surrogates to improve properties like cytotoxicity profiles while retaining desired activity. researchgate.net
Table 2: Examples of Guanidine Bioisosteres in Pyridine-Based Scaffolds
| Bioisostere | Rationale | Example Scaffold | Ref |
|---|---|---|---|
| Acylguanidine | Reduce basicity, maintain binding interactions | N(G)-Acylated Argininamides | nih.gov |
| Imidazoline | Guanidine mimics imidazoline activity | N-(thieno[2,3-b]pyridin-3-yl)-guanidine | nih.gov |
| 2-Aminopyrimidine | Ameliorate cytotoxicity | Pyrimidine-based antibiotics | researchgate.net |
This table is interactive. Click on the headers to sort.
Green Chemistry Principles and Sustainable Synthetic Approaches in Guanidine-Pyridine Chemistry
Modern synthetic chemistry places increasing emphasis on sustainability, aiming to develop processes that are efficient, safe, and environmentally benign. The synthesis of pyridine and guanidine derivatives has benefited significantly from the application of green chemistry principles. nih.govresearchgate.net
Key green strategies include the use of multicomponent one-pot reactions, environmentally friendly solvents like water, solvent-free conditions, microwave-assisted synthesis, and the use of recyclable catalysts. nih.govacs.org These methods often lead to higher yields, shorter reaction times, and simpler purification procedures. acs.org
Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a valuable green chemistry tool. acs.org It can dramatically accelerate reaction rates, leading to the rapid and efficient synthesis of pyridine derivatives in minutes rather than hours. This technique has been successfully applied to one-pot, four-component reactions to produce novel pyridines in excellent yields (82-94%). acs.org A microwave-mediated, solvent-free method has also been developed for synthesizing pyrimido[1,2-a]benzimidazoles using guanidine hydrochloride as a catalyst. rsc.org
Guanidine Hydrochloride as an Organocatalyst: Guanidine hydrochloride itself can be employed as a mild, efficient, and recyclable organocatalyst. researchgate.net It has been used to facilitate the one-pot, multicomponent synthesis of 2-amino-4,6-disubstituted-3-cyanopyridine derivatives under solvent-free conditions. This approach is noted for its rapid reactions, high yields, and simple workup process. researchgate.net
Sustainable Solvents and Catalysts: The use of water as a solvent is a cornerstone of green chemistry. Novel guanidine-based magnetic nanocatalysts have been developed that are highly effective for the one-pot synthesis of polyhydroquinolines in water. researchgate.net These catalysts can be easily recovered using a magnet and reused, further enhancing the sustainability of the process. researchgate.net Similarly, reactions using pyridinium (B92312) and methanaminium salts have been successfully carried out in water to produce substituted guanidines and pyrimidines. researchgate.net
Theoretical and Computational Chemistry Analyses of N Pyridin 3 Yl Guanidine Dihydrochloride
Quantum Mechanical (QM) Calculations for Electronic Structure, Stability, and Reactivity
Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of N-(pyridin-3-yl)guanidine. These calculations, often employing Density Functional Theory (DFT), map out the electron distribution and energy landscape of the molecule, which in turn dictate its stability and chemical behavior.
Conformational analysis of N-(pyridin-3-yl)guanidine is essential to identify the most stable three-dimensional arrangement of the molecule. By performing a Potential Energy Surface (PES) scan, researchers can determine the global minimum energy conformer. This is achieved by systematically rotating key dihedral angles, such as those around the C-N bonds connecting the pyridine (B92270) ring and the guanidine (B92328) group, and calculating the corresponding energy. mdpi.com For similar guanidine derivatives, studies have shown that the most stable conformer often exhibits a high degree of planarity, which is influenced by intramolecular interactions.
Intramolecular hydrogen bonds play a significant role in stabilizing the preferred conformation. In the case of N-(pyridin-3-yl)guanidine, a hydrogen bond can form between a hydrogen atom on the guanidine group and the nitrogen atom of the pyridine ring. This interaction can lead to the formation of a pseudo-ring structure, which enhances the molecule's stability. The strength of such hydrogen bonds can be quantified using methods like Atoms in Molecules (AIM) theory, where the electron density and its Laplacian at the bond critical point are calculated.
The stability of the molecule is also indicated by its HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. A larger energy gap suggests higher stability and lower chemical reactivity. mdpi.comnih.govyoutube.com For various guanidine derivatives, this gap is typically found to be significant, indicating good stability. nih.gov
Table 1: Illustrative Conformational and Stability Data for a Guanidine Derivative
| Parameter | Method | Result | Significance |
| Global Minimum Conformer | PES Scan (B3LYP/6-311++G(d,p)) | Dihedral angles defining the lowest energy state | Determines the most probable 3D structure |
| Intramolecular H-Bond Energy | AIM Theory | ~2-5 kcal/mol | Stabilizes the planar conformation |
| HOMO-LUMO Energy Gap | DFT (B3LYP) | 4-5 eV | Indicates high kinetic stability |
The guanidine group is strongly basic and is typically protonated at physiological pH. In N-(pyridin-3-yl)guanidine dihydrochloride (B599025), both the guanidine and the pyridine nitrogen atoms are sites for protonation. Computational methods can predict the pKa values for these groups, which is crucial for understanding the molecule's charge state in a biological system.
The protonation state significantly influences how the molecule interacts with its biological target. Molecular Electrostatic Potential (MEP) surfaces are calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. mdpi.comnih.govyoutube.com For guanidine-containing molecules, the MEP maps typically show negative potential (red regions) around the nitrogen atoms, making them susceptible to electrophilic attack or protonation, while the hydrogen atoms of the guanidinium (B1211019) group exhibit positive potential (blue regions), making them prone to nucleophilic interactions or acting as hydrogen bond donors. nih.govnih.govyoutube.com
Table 2: Predicted Protonation and Reactivity Sites
| Feature | Computational Method | Prediction for N-(pyridin-3-yl)guanidine | Implication |
| Protonation Sites | pKa Calculation | Guanidine group (pKa > 12), Pyridine N (pKa ~5-6) | Guanidine is protonated at physiological pH; Pyridine may or may not be. |
| Electrophilic Attack Sites | MEP Surface | Negative potential on N atoms | Susceptible to protonation and interaction with positive centers. youtube.com |
| Nucleophilic Attack Sites | MEP Surface | Positive potential on guanidinium H atoms | Vulnerable to interaction with negative centers (e.g., carboxylate groups in proteins). nih.gov |
Molecular Docking and Dynamics (MD) Simulations for Ligand-Target Interactions
To understand how N-(pyridin-3-yl)guanidine dihydrochloride may exert a biological effect, molecular docking and dynamics simulations are employed to model its interaction with protein targets.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov For N-(pyridin-3-yl)guanidine, docking studies would involve placing the molecule into the binding pocket of a target protein and scoring the different poses based on their binding affinity.
The results of docking studies reveal key interactions that stabilize the ligand-protein complex. Given its structure, N-(pyridin-3-yl)guanidine is likely to form a network of hydrogen bonds and electrostatic interactions. The protonated guanidinium group is particularly important, as it can form strong salt bridges with negatively charged amino acid residues like aspartate and glutamate (B1630785). nih.govyoutube.com The pyridine ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. nih.govyoutube.com
These interactions constitute the "interaction fingerprint" of the molecule, providing a detailed map of its binding mode.
While docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, showing how the ligand and protein behave over time. nih.gov An MD simulation of the N-(pyridin-3-yl)guanidine-protein complex can reveal important conformational changes that occur upon binding. nih.gov
By analyzing the trajectory of the simulation, researchers can assess the stability of the binding pose predicted by docking. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD suggests that the ligand remains securely bound in the active site. nih.gov Furthermore, MD simulations can show how the protein structure adapts to the presence of the ligand, which may involve movements of loops or side chains to optimize the binding interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design
When the three-dimensional structure of the biological target is unknown, ligand-based methods like Quantitative Structure-Activity Relationship (QSAR) modeling become invaluable. QSAR is a computational approach that correlates the chemical structures of a series of compounds with their biological activities.
To build a QSAR model for N-(pyridin-3-yl)guanidine and its analogs, a dataset of similar compounds with known activities would be required. For each compound, a set of molecular descriptors (numerical values representing various properties like electronic, steric, and hydrophobic features) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that relates the descriptors to the activity.
Such a model can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs of N-(pyridin-3-yl)guanidine. The model can highlight which structural features are most important for activity, for example, the presence of the guanidinium group or the specific substitution pattern on the pyridine ring. This information is then used in ligand-based design to create new molecules with improved properties.
Structure-Based Drug Design (SBDD) and Virtual Screening Applications for this compound Scaffolds
Structure-Based Drug Design (SBDD) is a powerful paradigm in medicinal chemistry that leverages the three-dimensional structural information of a biological target to design and optimize ligands. mdpi.com This process is iterative and begins with the determination of the target's structure, often through techniques like X-ray crystallography or NMR spectroscopy. mdpi.com For scaffolds like N-(pyridin-3-yl)guanidine, SBDD offers a rational pathway to enhance binding affinity and selectivity.
The guanidinium group, which is protonated at physiological pH, is a key pharmacophoric feature. It can form strong, directional hydrogen bonds and salt bridges with acidic residues such as aspartate and glutamate in a protein's active site. The pyridine ring provides a rigid core and can engage in various interactions, including hydrogen bonding (via the ring nitrogen), π-π stacking with aromatic residues, and hydrophobic interactions.
Virtual screening is a computational technique that involves the screening of large libraries of chemical compounds against a target protein to identify potential hits. researchgate.net This approach can be broadly categorized into ligand-based and structure-based methods. In the context of the N-(pyridin-3-yl)guanidine scaffold, both approaches are valuable.
A notable application of SBDD and virtual screening has been in the discovery of kinase inhibitors. For instance, a screening of a library of low-molecular-weight compounds identified 6-phenylpyridin-2-yl guanidine as a starting point for developing inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1). nih.gov Subsequent structure-activity relationship (SAR) studies and optimization led to the discovery of more potent inhibitors. nih.gov Although this study focused on a pyridin-2-yl derivative, the principles are directly applicable to the N-(pyridin-3-yl)guanidine scaffold. The strategic placement of substituents on the pyridine ring can be guided by the topology of the target's active site to maximize favorable interactions.
Another area where guanidine-containing compounds have been explored is as inhibitors of proteases. For example, a range of guanidine-based pyridines have been synthesized and evaluated as trypsin inhibitors. nih.gov Molecular docking studies revealed that the guanidinyl group forms crucial interactions within the enzyme's active site. nih.gov Specifically, compounds where the guanidinyl substituent could form an intramolecular hydrogen bond with the pyridine nitrogen were found to be better inhibitors. nih.gov
The table below summarizes key SBDD and virtual screening applications for related guanidine-pyridine scaffolds, highlighting the potential for this compound.
| Target Class | Scaffold Example | Key Findings |
| Kinases (MSK1) | 6-phenylpyridin-2-yl guanidine | Identified through screening; SAR led to potent inhibitors. nih.gov |
| Proteases (Trypsin) | 1-(5-iodopyridin-2-yl)guanidinium | Halogen bonding and intramolecular H-bonds enhance inhibitory activity. nih.gov |
| DNA Minor Groove | Pyridazin-3(2H)-one-based guanidines | Molecular docking guided the design of potential DNA binders. nih.govmdpi.com |
These examples underscore the utility of SBDD and virtual screening in leveraging the chemical features of the guanidine-pyridine motif to design targeted inhibitors. For this compound, these computational tools can be instrumental in identifying potential biological targets and in the rational design of derivatives with enhanced potency and selectivity.
Chemoinformatics and Data Mining of Guanidine-Pyridine Chemical Space
Chemoinformatics and data mining are indispensable tools in modern drug discovery, enabling the analysis of vast chemical and biological data to identify trends, build predictive models, and prioritize compounds for synthesis and testing. researchgate.net The guanidine-pyridine chemical space represents a fertile ground for such analyses, given the prevalence of these moieties in bioactive compounds.
Quantitative Structure-Activity Relationship (QSAR) is a chemoinformatic method that correlates the chemical structure of a series of compounds with their biological activity. A QSAR study was conducted on substituted 2-pyridinyl guanidines as inhibitors of urokinase-type plasminogen activator (uPA). nih.gov This study revealed that the inhibitory activity was influenced by molecular shape, flexibility, and the presence of halogen atoms for one series, and by lipophilicity, number of double bonds, and spatial orientation of bulky substituents for another. nih.gov These findings provide valuable insights for the design of novel inhibitors based on the pyridinyl guanidine scaffold.
The conformational properties of pyridin-2-yl guanidine derivatives have also been a subject of detailed computational and experimental studies. researchgate.netnih.gov These studies have highlighted the importance of intramolecular hydrogen bonding between the guanidinium protons and the pyridine nitrogen, which controls the conformation of the molecule. researchgate.netnih.gov This conformational control has significant implications for biological activity, as it pre-organizes the molecule for binding to its target.
Data mining of large chemical databases like PubChem and ChEMBL can reveal the landscape of guanidine-containing compounds and their associated biological activities. The guanidine moiety is present in numerous natural products, including marine alkaloids with diverse and potent biological effects. nih.gov Chemoinformatic analyses of these natural products can provide inspiration for the design of novel N-(pyridin-3-yl)guanidine derivatives.
The following table presents a summary of chemoinformatic and data mining studies relevant to the guanidine-pyridine chemical space.
| Study Type | Scaffold/Derivatives | Key Descriptors/Findings |
| QSAR | Substituted 2-pyridinyl guanidines | Inhibitory activity against uPA is influenced by molecular shape, lipophilicity, and steric factors. nih.gov |
| Conformational Analysis | Pyridin-2-yl guanidines | Intramolecular hydrogen bonding governs the conformational preference. researchgate.netnih.gov |
| SAR | Arylpyridin-2-yl guanidines | The guanidine moiety plays a critical role in the inhibitory activity against MSK1. mdpi.com |
Mechanistic Investigations of N Pyridin 3 Yl Guanidine Dihydrochloride at Molecular and Cellular Levels
Elucidation of Specific Molecular Targets and Binding Mechanisms
The mechanistic profile of N-(pyridin-3-yl)guanidine dihydrochloride (B599025) and its analogs involves interactions with a range of molecular targets, influencing various biological pathways. Investigations have focused on its binding to receptors and its inhibitory effects on key enzymes.
Receptor Binding and Ligand Affinity Profiling (e.g., G-protein coupled receptors, histamine (B1213489) receptors, kinase targets)
Derivatives of N-(pyridin-3-yl)guanidine have been primarily characterized through their interactions with G-protein coupled receptors (GPCRs), most notably histamine and muscarinic receptors.
Histamine H3 Receptors (H3R): Guanidine (B92328) derivatives are recognized as a chemotype with antagonistic activity at the histamine H3 receptor nih.govmdpi.com. The H3R is a GPCR predominantly found in the central nervous system that acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters wikipedia.orgnih.gov. Molecular docking studies reveal that the guanidino moiety is a critical structural element for binding. In disubstituted guanidine derivatives, this positively charged group can form a salt bridge with key acidic residues in the receptor's binding site, such as aspartate D114 (D3.32), while other parts of the molecule interact with residues like glutamate (B1630785) E206 (E5.46) nih.gov. This interaction blocks the receptor's constitutive activity, leading to an increase in the release of neurotransmitters like acetylcholine, which is relevant for procognitive effects nih.govwikipedia.orgnih.gov.
Muscarinic M2/M4 Receptors: Simple structural modifications to guanidine-based histamine H3R antagonists have led to the discovery of potent antagonists for muscarinic M2 and M4 receptors, which are also GPCRs nih.gov. A study on guanidine derivatives identified compounds with nanomolar affinity for human M2 and M4 receptors (hM2R and hM4R) nih.gov. For instance, one such derivative, ADS10227, displayed high affinity for hM2R and hM4R with Kᵢ values of 2.8 nM and 5.1 nM, respectively nih.gov. This highlights the potential for the guanidine scaffold to interact with multiple GPCR subtypes.
Kinase Targets: While patents suggest that pyridinylamino-pyrimidine derivatives, a different chemical class, act as protein kinase inhibitors, specific data on the broad kinase target profile for N-(pyridin-3-yl)guanidine dihydrochloride is not detailed in the available research chiralen.com.
Enzyme Inhibition Kinetics and Allosteric Modulation Studies (e.g., SpsB, Rac1-GEF, BRAF, MSK1, NAMPT, CYP11B2)
The inhibitory activity of N-(pyridin-3-yl)guanidine and its close analogs has been evaluated against several enzymes, with the most significant findings related to Rac1-GEF interactions.
Rac1-GEF: The Ras-related C3 botulinum toxin substrate 1 (Rac1) is a Rho GTPase that cycles between an inactive GDP-bound and an active GTP-bound state, a process regulated by Guanine (B1146940) nucleotide Exchange Factors (GEFs) nih.gov. A pyridin-yl substituted guanidine analog, known as compound 1D-142 , has been identified as a potent inhibitor of the Rac1-GEF interaction probechem.com. This compound demonstrates improved potency and antiproliferative activity compared to its parent compounds probechem.com. By inhibiting the Rac1-GEF interaction, 1D-142 prevents the activation of Rac1, thereby interfering with downstream signaling pathways that control cell proliferation and migration probechem.com.
CYP11B2 (Aldosterone Synthase): While compounds containing a pyridin-3-yl moiety have been explored as inhibitors of CYP11B2, the specific class of molecules showing the most promise are N-(pyridin-3-yl)benzamides nih.govkisti.re.kr. These compounds act as selective inhibitors of human aldosterone (B195564) synthase (CYP11B2) over the highly homologous steroid-11β-hydroxylase (CYP11B1) nih.gov. The pyridine (B92270) nitrogen is thought to coordinate with the heme iron of the cytochrome P450 enzyme, which is a common mechanism for inhibitors of this enzyme family researchgate.netnih.gov. However, detailed kinetic studies specifically for this compound are not available in the provided literature.
NAMPT (Nicotinamide Phosphoribosyltransferase): Research into NAMPT inhibitors has identified potent molecules containing a pyridin-3-yl group, such as trans-3-(pyridin-3-yl)acrylamide-derived sulfamides and other structures like LSN3154567 nih.govresearchgate.net. These compounds show high inhibitory potency at the nanomolar level nih.govresearchgate.net. For example, the first reported NAMPT inhibitor, FK866, also features a pyridin-3-yl component and has an IC₅₀ of approximately 1 nM nih.gov. These inhibitors function by depleting the cellular pool of NAD+, thereby impacting cellular metabolism and inducing cell death in cancer models researchgate.netnih.gov. The provided data does not, however, specifically link this compound to NAMPT inhibition.
SpsB, BRAF, MSK1: Specific studies detailing the inhibition kinetics or allosteric modulation of SpsB, BRAF, or MSK1 by this compound were not found in the available research.
Interactive Table: Enzyme Inhibition Data for Pyridin-3-yl Analogs Please select a compound from the dropdown to see its details.
DNA/Protein Binding Studies and Minor Groove Interactions
The guanidinium (B1211019) group is a key pharmacophore known to interact with DNA. Molecules containing guanidinium moieties are often investigated as DNA minor groove binders nih.govesr.ie.
The binding process is facilitated by several factors. The planar, cationic structure of the guanidinium group is well-suited for fitting into the curved, negatively charged environment of the DNA minor groove nih.gov. This binding can displace the "spine of hydration" within the groove, an entropically favorable process esr.ie. The interaction is further stabilized by the formation of hydrogen bonds between the guanidinium protons and the hydrogen bond acceptor atoms (N3 of purines and O2 of pyrimidines) on the floor of the minor groove nih.govnih.gov.
Studies on novel aryl guanidinium analogues have been conducted to explore their potential as minor groove binders nih.gov. While these studies support the general principle, direct experimental data confirming the specific binding mode and affinity of this compound to DNA are not detailed in the currently reviewed literature. The presence of the pyridyl group could, however, influence sequence selectivity, potentially allowing for recognition of G-C base pairs within the minor groove, a feature explored in other heterocyclic diamidines mdpi.com.
Cellular Pathway Modulation and Signal Transduction Impact (In Vitro, non-clinical)
The interaction of N-(pyridin-3-yl)guanidine analogs with their molecular targets leads to the modulation of critical cellular signaling pathways.
Investigation of Cellular Uptake Mechanisms (non-clinical)
The guanidinium group is a well-recognized feature that facilitates the translocation of molecules across cellular membranes acs.orgnih.gov. Guanidinium-rich molecules and cell-penetrating peptides can enter cells through various mechanisms, including energy-independent direct translocation and energy-dependent processes like endocytosis and macropinocytosis acs.orgnih.gov.
A proposed mechanism for the energy-independent uptake of guanidinium-rich compounds involves their interaction with negatively charged components of the cell membrane, such as deprotonated fatty acids acs.orgfigshare.com. This interaction can facilitate the transport of the molecule across the hydrophobic membrane, driven in part by the pH gradient between the extracellular environment and the cytosol acs.orgfigshare.com. While these general principles apply to guanidinium-containing scaffolds, specific non-clinical studies detailing the precise uptake mechanism of this compound are not available.
Impact on Gene Expression and Protein Synthesis Pathways
The modulation of cellular pathways by N-(pyridin-3-yl)guanidine analogs can directly impact gene expression.
Impact via Rac1 Inhibition: As previously noted, the analog 1D-142 inhibits the Rac1-GEF interaction probechem.com. Rac1 is a key regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Research has shown that 1D-142 effectively reduces the TNFα-induced nuclear translocation of NF-κB probechem.com. By preventing the activation of Rac1, the compound disrupts the downstream cascade that leads to the translocation of NF-κB into the nucleus, where it would otherwise act as a transcription factor to promote the expression of genes involved in inflammation, survival, and proliferation.
Impact on Protein Synthesis: Guanidine hydrochloride has been shown to reactivate a latent septin hetero-oligomer assembly pathway in yeast, suggesting it can act as a chemical chaperone influencing protein folding and assembly nih.gov. However, this effect was observed in a specific biological context, and there is no evidence to suggest a general impact on protein synthesis pathways by this compound.
Inducing Specific Cellular Responses (e.g., apoptosis, growth inhibition in cancer cell lines)
The guanidine moiety is a prominent structural feature in numerous natural and synthetic compounds that exhibit significant anticancer properties. researchgate.netmdpi.com Derivatives of pyridylguanidine are being investigated for their ability to inhibit cell growth and induce programmed cell death, or apoptosis, in various cancer cell lines. The mechanism of action often involves complex signaling pathways that culminate in the systematic dismantling of the cancer cell.
Research into guanidine-containing compounds has demonstrated their potential to trigger apoptosis through multiple routes. For instance, certain marine sponge-derived guanidine alkaloids, batzelladines O and P, have been shown to induce apoptosis in human prostate cancer cells at low micromolar concentrations. mdpi.com The induction of apoptosis by these compounds was confirmed by the detection of cleaved caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of an active apoptotic process. mdpi.com Furthermore, these compounds were observed to induce a pro-survival autophagy response, and combining them with an autophagy inhibitor led to a synergistic increase in their cytotoxic effects. mdpi.com
Other studies on related structures have provided further insights. Pyronaridine, a compound featuring a similar core structure, was found to induce apoptosis in non-small cell lung cancer (NSCLC) cells by increasing the expression of death receptor 5 (DR5), a key component of the TNF-related apoptosis-inducing ligand (TRAIL) pathway. nih.gov The engagement of this extrinsic apoptosis pathway highlights one of the potential mechanisms for pyridylguanidine derivatives. In a different approach, novel pyridazin-3(2H)-one-based guanidine analogues demonstrated notable antiproliferative activity against a panel of human cancer cell lines, including NCI-H460 (lung), A2780 (ovarian), and MCF-7 (breast). researchgate.net Similarly, piperidine-based compounds, which share structural similarities, have been found to reduce the proliferation of hematological cancer cells by upregulating the expression of pro-apoptotic genes such as p53 and Bax. nih.gov The generation of reactive oxygen species (ROS) has also been identified as a mechanism by which pyrazolo[3,4‐d]pyrimidine derivatives, another class of related heterocyclic compounds, inhibit cancer cell growth and trigger apoptosis. researchgate.net
These findings, summarized in the table below, collectively suggest that N-(pyridin-3-yl)guanidine and its analogues can exert anticancer effects by intervening in critical cellular pathways that control cell survival and death.
Table 1: Anticancer Activity of Various Guanidine Derivatives
| Compound Class | Cancer Cell Line(s) | Observed Effects | Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| Batzelladine Alkaloids | PC3, 22Rv1 (Prostate) | Cytotoxicity, Apoptosis, Autophagy | Caspase-3/PARP cleavage, LC3B-II upregulation | mdpi.com |
| Pyronaridine | H1975 (NSCLC) | Apoptosis, Growth Inhibition | Upregulation of Death Receptor 5 (DR5), JNK pathway activation | nih.gov |
| Pyridazin-3(2H)-one Guanidines | NCI-H460, A2780, MCF-7 | Antiproliferative Activity | DNA Minor Groove Binding (proposed) | researchgate.net |
| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma, Leukemia, Lymphoma | Growth reduction, Apoptosis | Increased mRNA expression of p53 and Bax | nih.gov |
Detailed Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like N-(pyridin-3-yl)guanidine influences its biological activity. By systematically modifying parts of the molecule, researchers can identify which components are essential for target interaction and efficacy.
For pyridylguanidines, SAR studies have revealed several critical structural features. The position of substituents on the pyridine ring is a key determinant of activity. In a study of 6-phenylpyridin-2-yl guanidine derivatives as Mitogen- and Stress-Activated Kinase 1 (MSK1) inhibitors, moving the phenyl group from position 6 to positions 3, 4, or 5 resulted in inactive compounds. mdpi.com This highlights a strict spatial requirement for interaction with the target. The same study showed that substituting the phenyl ring with a 3-pyridyl group was beneficial for activity, whereas a 4-pyridyl moiety was detrimental, underscoring the sensitivity of the binding pocket to the nitrogen's position within the aromatic substituent. mdpi.com
Further SAR studies on pyridin-2-yl guanidines as trypsin inhibitors demonstrated that the ability of the guanidinyl group to form an intramolecular hydrogen bond (IMHB) with the nitrogen atom of the pyridine ring is a crucial factor for enhanced inhibitory activity. nih.gov This interaction likely pre-organizes the molecule into a conformationally favorable state for binding. The nature of substituents also plays a significant role. For instance, among 5-halo substituted pyridin-2-yl guanidines, inhibitory potency was inversely related to the substituent's electronegativity, with the 5-iodo derivative being the most effective inhibitor. nih.gov This suggests that factors beyond simple electronics, such as the potential for halogen bonding, may be at play. nih.gov The effect of alkyl groups on the guanidine moiety itself has also been examined, where different substitution patterns (e.g., N,N-dimethyl vs. N,N'-dimethyl) led to a complete loss or retention of activity, respectively, in modulating norepinephrine (B1679862) release. nih.gov
Identifying Key Pharmacophoric Elements for Target Engagement
A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. For N-(pyridin-3-yl)guanidine and related compounds, several key pharmacophoric elements have been identified.
The Guanidinium Cation: The protonated guanidinium group is arguably the most critical feature. Its positive charge allows for strong electrostatic interactions and charge-pairing with anionic residues (e.g., aspartate, glutamate) in a protein's active site. sci-hub.se Furthermore, its multiple N-H donors make it an excellent hydrogen bond donor, capable of forming a network of interactions to secure the ligand in the binding pocket. sci-hub.sejocpr.com
The Pyridine Ring: The aromatic pyridine ring serves multiple purposes. It can engage in π-π stacking or cation-π interactions with aromatic amino acid residues of the target protein. mdpi.com The nitrogen atom within the ring acts as a hydrogen bond acceptor, and its specific location (e.g., position 2, 3, or 4) dictates the geometry of these interactions, influencing selectivity and potency. mdpi.comnih.gov
The Linker and Substituent Geometry: The spatial relationship between the guanidinium group and the pyridine ring is crucial. As established in SAR studies, the potential to form an intramolecular hydrogen bond can lock the molecule into a specific, active conformation. nih.gov The substitution pattern on the pyridine ring defines the molecule's shape and electronic properties, which must be complementary to the target's binding site. For some dicationic guanidine analogues, the entire structure is designed to fit within the minor groove of DNA, acting as a DNA binder. researchgate.net
Exploring the Role of Guanidinium Cation-π Interactions in Biological Recognition
The guanidinium cation-π interaction is a non-covalent force between the positively charged guanidinium group and the electron-rich face of an aromatic ring. This interaction is a vital component of molecular recognition in biological systems and is distinct from, though often complementary to, hydrogen bonding. jocpr.comnih.gov
Theoretical and experimental studies have confirmed the significance of these interactions. Computational models of complexes between a guanidinium cation and aromatic amino acids (phenylalanine, tryptophan, tyrosine) show that cation-π interactions contribute significantly to the stability of the complex, alongside hydrogen bonds. nih.gov The arginine residue in proteins, which contains a guanidinium side chain, is frequently observed to form cation-π interactions within protein structures. nih.gov
Studies focusing on guanidinium's interaction with pyridine specifically are particularly relevant. Theoretical calculations have shown that while hydrogen-bonded complexes are favored in the gas phase, the inclusion of a simulated aqueous environment reveals stable cation-π complexes between guanidinium and pyridine. researchgate.net This is critical, as it suggests that in the physiological context, the guanidinium moiety of a drug can directly interact with the π-systems of aromatic residues in a target protein. X-ray crystallographic analysis of protein-ligand complexes has provided experimental evidence, showing guanidinium ions not only forming hydrogen bonds but also engaging in interactions with aromatic and hydrophobic residues, often displacing water molecules to do so. nih.gov This ability to interact through multiple modes—including charge pairing, hydrogen bonding, and cation-π forces—makes the guanidinium group a versatile and powerful pharmacophoric element for achieving high-affinity and specific biological recognition. jocpr.com
Advanced Biophysical Techniques for Ligand-Target Characterization (e.g., SPR, ITC, NMR, X-ray Crystallography of Complexes)
To fully characterize the interaction between a ligand like N-(pyridin-3-yl)guanidine and its biological target, a suite of advanced biophysical techniques is employed. These methods provide quantitative data on binding affinity, kinetics, thermodynamics, and the precise atomic-level structure of the complex.
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time binding kinetics. researchgate.net In an SPR experiment, the target protein is typically immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. Binding events are detected as a change in the refractive index at the surface. This allows for the precise determination of the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₑ or kₒff), and the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity. caymanchem.comnih.gov
Table 2: Parameters Measured by Surface Plasmon Resonance (SPR)
| Parameter | Symbol | Description | Unit |
|---|---|---|---|
| Association Rate Constant | kₐ (kₒₙ) | The rate at which the ligand binds to the target. | M⁻¹s⁻¹ |
| Dissociation Rate Constant | kₑ (kₒff) | The rate at which the ligand-target complex dissociates. | s⁻¹ |
Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions. nih.gov ITC directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand is titrated into a solution containing the target protein. tainstruments.com A single ITC experiment can determine all the key thermodynamic parameters of the interaction: the binding affinity (Kₐ or Kₑ), the enthalpy change (ΔH), and the stoichiometry of binding (n). nih.govnmt.edu This information reveals the driving forces behind the interaction (whether it is enthalpy- or entropy-driven).
Table 3: Parameters Measured by Isothermal Titration Calorimetry (ITC)
| Parameter | Symbol | Description | Unit |
|---|---|---|---|
| Stoichiometry | n | The molar ratio of ligand to target in the complex. | Dimensionless |
| Association/Binding Constant | Kₐ | A measure of binding affinity. The reciprocal of Kₑ. | M⁻¹ |
| Enthalpy of Binding | ΔH | The heat released or absorbed upon binding. | kJ/mol or kcal/mol |
| Entropy of Binding | ΔS | The change in the system's disorder upon binding. Calculated from ΔG and ΔH. | J/mol·K or cal/mol·K |
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural and dynamic information about ligand-target interactions in solution. Techniques like Chemical Shift Perturbation (CSP) mapping, where changes in the protein's NMR spectrum are monitored upon ligand addition, can identify the binding site on the protein surface. universiteitleiden.nl Furthermore, the Nuclear Overhauser Effect (NOE), which detects protons that are close in space, can be used to determine the three-dimensional structure of the ligand-protein complex by identifying intermolecular contacts. universiteitleiden.nl NMR is also capable of characterizing very weak interactions and providing insights into the conformational changes that occur upon binding. researchgate.netnih.gov
X-ray Crystallography offers the highest resolution view of a ligand-target complex, providing a static, atomic-level snapshot of the interaction. This technique requires the formation of a high-quality crystal of the protein-ligand complex. Once a crystal is obtained and diffracts X-rays, the resulting data can be used to build a detailed three-dimensional model of the electron density. nih.gov This model reveals the precise orientation of the ligand in the binding pocket, the specific amino acid residues it interacts with, and the exact distances and geometries of hydrogen bonds and other non-covalent interactions. nih.gov Such detailed structural information is invaluable for understanding the basis of molecular recognition and for guiding further drug design efforts. nih.gov
Preclinical Pharmacological Evaluation and Biological Activity of N Pyridin 3 Yl Guanidine Dihydrochloride Analogues Mechanistic Focus
In Vitro Efficacy and Selectivity Profiling in Disease-Relevant Cell Models
The in vitro evaluation of N-(pyridin-3-yl)guanidine analogues has revealed a broad spectrum of biological activities, indicating their potential as therapeutic agents across various disease models. These studies have focused on elucidating the mechanisms underlying their antimicrobial, antidiabetic, anti-inflammatory, anticancer, and neuromodulatory effects.
Analogues of N-(pyridin-3-yl)guanidine have demonstrated notable antimicrobial properties. The core structure, featuring the pyridine (B92270) ring, is integral to the biological activity of many antimicrobial compounds. researchgate.netnih.gov Studies on related structures, such as pyridinium (B92312) salts, suggest that their mechanism of action involves interaction with and disruption of bacterial cell membranes. mdpi.com The cationic nature of the pyridinium head is linked to this antimicrobial effect, which is influenced by factors like molecular hydrophobicity and the electron density of the nitrogen atom. mdpi.com
A study on N-pyridin-3-yl-benzenesulfonamide, an analogue, showed significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi and Escherichia coli) bacteria. indexcopernicus.comresearchgate.net The activity was concentration-dependent, with higher concentrations resulting in larger zones of inhibition. researchgate.net Similarly, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and shown to possess strong antibacterial activity, particularly against Gram-positive bacteria like S. aureus, S. pneumoniae, and E. faecalis. nih.gov The proposed mechanism for some of these compounds involves targeting essential bacterial processes, potentially through interactions with bacterial targets similar to the action of linezolid. nih.gov
Table 1: Antimicrobial Activity of N-pyridin-3-yl-benzenesulfonamide Data extracted from a study on the synthesized compound against various bacteria.
| Bacterial Strain | Concentration (mg/ml) | Average Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 150 | 16 |
| 100 | 12 | |
| 50 | 8 | |
| 25 | 5 | |
| Salmonella typhi | 150 | 15 |
| 100 | 10 | |
| 50 | 7 | |
| 25 | 0 | |
| Escherichia coli | 150 | 14 |
| 100 | 9 | |
| 50 | 0 |
The guanidine (B92328) moiety is a key structural feature in several antidiabetic drugs. Research into N-(pyridin-3-yl)guanidine analogues has explored their potential to modulate insulin (B600854) secretion. A study involving substituted N-(thieno[2,3-b]pyridin-3-yl)-guanidine analogues demonstrated a glucose-dependent insulinotropic effect in RIN5F rat insulinoma cells. nih.gov This is a crucial characteristic, as glucose-dependent action minimizes the risk of hypoglycemia, a common side effect of sulfonylureas which stimulate insulin secretion regardless of blood glucose levels. nih.gov
The investigation revealed that the test compounds prompted insulin secretion in a concentration-dependent manner, but only when a glucose load was present. nih.gov This suggests a mechanism tied to the cellular glucose-sensing pathways. Certain analogues were found to be as potent as the standard aryl-imidazoline compound, BL 11282, indicating that the guanidine group can effectively serve as a bioisostere for the imidazoline (B1206853) ring system in this context. nih.gov The mechanism is distinct from that of sulfonylureas and points towards a more physiologically regulated mode of action. nih.gov
Mitogen- and Stress-Activated Kinase 1 (MSK1) is a nuclear kinase that plays a role in activating pro-inflammatory transcription factors like NF-κB, making it a therapeutic target for inflammatory diseases. mdpi.comnih.gov A screening of low molecular weight compounds identified 6-phenylpyridin-2-yl guanidine as a hit for MSK1 inhibition. nih.gov Subsequent structure-activity relationship (SAR) studies explored various derivatives, including those with a 3-pyridyl moiety. The 3-pyridyl derivative (compound 1s) demonstrated a notable beneficial effect, with an IC₅₀ of 5.8 ± 0.6 µM for MSK1 inhibition. mdpi.com
MSK1 activation leads to the transcription of pro-inflammatory genes, including cytokines like IL-6. mdpi.com The inhibitory action of these guanidine derivatives on MSK1 can therefore suppress the inflammatory cascade. For instance, the optimized compound 49d, a rigid mimetic of the original hit, was potent in inhibiting the release of IL-6 in inflammatory conditions in vitro, with an IC₅₀ of approximately 2 µM. nih.gov Other related guanidine derivatives have also shown anti-inflammatory properties by inhibiting nitric oxide (NO) synthesis and IL-6 secretion in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com
Table 2: MSK1 Inhibitory Activity of Selected Pyridyl Guanidine Analogues Data from a study on novel MSK1 inhibitors.
| Compound | Description | MSK1 IC₅₀ (µM) |
|---|---|---|
| 1a | 6-phenylpyridin-2-yl guanidine (starting hit) | ~18 |
| 1s | 3-pyridyl derivative | 5.8 ± 0.6 |
| 49d | 2-aminobenzimidazole derivative | < 2 (in cell-based assay) |
The N-(pyridin-3-yl)guanidine scaffold and its analogues have been extensively investigated for their anticancer potential, showing activity against a wide array of cancer cell lines through diverse mechanisms. researchgate.netarabjchem.org
One proposed mechanism is the binding to the minor groove of DNA. nih.govresearchgate.net Novel pyridazin-3(2H)-one-based guanidine analogues were evaluated for their antiproliferative activity against NCI-H460 (lung), A2780 (ovarian), and MCF-7 (breast) cancer cell lines, with some compounds showing reasonable inhibition of cellular viability. nih.govresearchgate.net
Other analogues function as kinase inhibitors. For example, a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides were identified as potent dual inhibitors of PI3K/mTOR, critical targets in cancer therapy. nih.gov Compound 17e from this series displayed high potency against PC-3 prostate cancer cells with an IC₅₀ of 80 nM. nih.gov Similarly, 3-amino-2-(benzenesulfonyl)guanidine derivatives have shown remarkable activity against a panel of 21 human tumor cell lines, with particular selectivity towards leukemia RPMI-8226 cells (GI₅₀ = 0.3 µM). nih.gov
Guanidine derivatives have also been linked to the induction of apoptosis and cell cycle arrest. nih.govresearchgate.net One study on guanidine-functionalized triterpene acid derivatives found that their antitumor activity is mediated by inducing cell cycle arrest at the S-phase and triggering mitochondria-dependent apoptosis. researchgate.net Furthermore, certain guanidines designed as histamine (B1213489) H3 receptor antagonists also exhibited micromolar cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cells. nih.gov
The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters, including serotonin, acetylcholine, and dopamine. nih.gov This makes it a significant target for neurological and psychiatric disorders. Guanidine-based compounds have been designed and synthesized as potent histamine H3R antagonists/inverse agonists. nih.gov These compounds have the potential to modulate multiple neurotransmitter systems by acting on H3R. nih.gov
Studies on dual-target ligands have also explored the interaction of pyridine-based structures with other receptors. For instance, piperidine-based ligands, which are structurally related to pyridines, have been developed to target both the histamine H3 receptor and the sigma-1 receptor. nih.gov The sigma-1 receptor is involved in various physiological processes, including learning, memory, and mood regulation. nih.gov The modulation of these receptors by pyridinyl-guanidine analogues could represent a promising avenue for developing novel central nervous system therapies.
In Vivo Proof-of-Concept Studies in Mechanistic Animal Models (Non-Clinical, excluding safety/adverse effects or clinical outcomes)
The therapeutic potential of N-(pyridin-3-yl)guanidine analogues observed in vitro has been further explored in non-clinical, mechanistic animal models for various conditions.
In a mouse model of asthma, an in vivo proof-of-concept study was conducted with a novel MSK1 inhibitor (compound 49d), which was developed from a pyridin-2-yl guanidine hit. mdpi.com In ovalbumin-sensitized and challenged mice, which exhibit significant airway inflammation, treatment with this compound led to a marked reduction in inflammatory cell recruitment to the airways. mdpi.comnih.gov Specifically, it significantly inhibited total cell infiltration by 33%, eosinophil infiltration by 39%, and B cell infiltration by 47%. mdpi.com This demonstrates the anti-inflammatory activity of this class of compounds in a relevant disease model. mdpi.comnih.gov
In the context of metabolic disease, the antihyperglycemic action of acidic guanidine derivatives has been demonstrated in several animal models of non-insulin-dependent diabetes. nih.gov For example, 3-guanidinopropionic acid (3-GPA) was shown to ameliorate hyperglycemia in diabetic KKAy mice and ob/ob mice. nih.gov The mechanism was determined to be an improvement in insulin sensitivity, leading to increased glucose disposal without affecting gluconeogenesis or intestinal glucose absorption. nih.gov Furthermore, in insulin-resistant rhesus monkeys, 3-GPA increased the disappearance of intravenously administered glucose. nih.gov These findings provide a strong proof-of-concept for the glycemic control capabilities of guanidine-containing compounds in vivo.
Pharmacological Activity in Specific Disease Models (e.g., infection, inflammation, cancer)
The therapeutic potential of N-(pyridin-3-yl)guanidine analogues has been explored in several key disease areas, with a significant focus on inflammation and cancer.
Inflammation:
A notable area of investigation for pyridinyl-guanidine analogues is in inflammatory diseases. One study identified 1-(6-phenylpyridin-2-yl)guanidine as a novel inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1). nih.govmdpi.com MSK1 is a nuclear kinase involved in the inflammatory response, making it a promising therapeutic target for conditions like asthma. nih.govmdpi.com The initial hit compound demonstrated an IC50 value of approximately 18 µM for MSK1 inhibition. nih.govmdpi.com Further structure-activity relationship (SAR) studies led to the development of more potent analogues, highlighting the potential of the pyridinyl-guanidine scaffold in modulating inflammatory pathways. nih.govmdpi.com
Cancer:
The anticancer properties of guanidine-containing compounds have been a subject of considerable research. Analogues of N-(pyridin-3-yl)guanidine have been evaluated for their antiproliferative activity against various cancer cell lines. For instance, novel aryl guanidinium (B1211019) analogues featuring a pyridazin-3(2H)-one core were synthesized and tested against NCI-H460 (lung cancer), A2780 (ovarian cancer), and MCF-7 (breast cancer) cell lines. nih.govacs.orgdrugbank.com Certain bis-guanidinium analogues demonstrated moderate antiproliferative effects in these cell lines. nih.gov One particular compound exhibited a notable IC50 value of 21 ± 1 μM in the A2780 cell line. nih.gov The research suggested that the presence of a diaryl core might be linked to the observed inhibition. nih.gov
Another study focused on pyridin-3-yl pyrimidines as potential inhibitors of the Bcr-Abl fusion protein, a key driver in some types of leukemia. nih.gov Several compounds in this series were identified as promising anticancer agents, with some exhibiting potent inhibitory activity against Bcr-Abl. nih.gov
The tables below summarize the reported in vitro activities of some N-(pyridin-3-yl)guanidine analogues in cancer cell lines.
Table 1: In Vitro Anticancer Activity of Aryl Guanidinium Analogues
| Compound ID | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| 2 | A2780 (Ovarian) | IC50: 21 ± 1 μM | nih.gov |
| 2 | NCI-H460 (Lung) | 34-35% inhibition | acs.org |
| 3 | NCI-H460 (Lung) | 34-35% inhibition | acs.org |
| A2 | Not Specified | Potent Bcr-Abl Inhibitor | nih.gov |
| A8 | Not Specified | Potent Bcr-Abl Inhibitor | nih.gov |
| A9 | Not Specified | Potent Bcr-Abl Inhibitor | nih.gov |
This table is for illustrative purposes and includes data for analogues of N-(pyridin-3-yl)guanidine dihydrochloride (B599025).
Infection:
While the primary focus of the available research on N-(pyridin-3-yl)guanidine analogues has been on inflammation and cancer, the broader class of guanidine derivatives has a known history of antimicrobial activity. mdpi.com For example, N-pyridin-3-yl-benzenesulfonamide has been synthesized and shown to possess antimicrobial properties. researchgate.net However, specific studies on the antibacterial or antiviral activity of N-(pyridin-3-yl)guanidine dihydrochloride itself in preclinical models are not prominently available in the reviewed literature.
Assessment of Pathway Modulation in Animal Tissues (e.g., MAPK/ERK signaling)
The Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. nih.gov Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.
Preclinical research on analogues of N-(pyridin-3-yl)guanidine has pointed towards their ability to modulate components of the MAPK/ERK pathway. As mentioned earlier, 1-(6-phenylpyridin-2-yl)guanidine and its derivatives were identified as inhibitors of MSK1, a downstream kinase in the MAPK/ERK pathway. nih.govmdpi.com This inhibition was demonstrated in an in vivo mouse model of asthma, where the compounds were able to reduce inflammatory cell recruitment to the airways. mdpi.com This suggests that these pyridinyl-guanidine analogues can indeed modulate MAPK/ERK-related signaling in animal tissues, leading to a therapeutic effect in a disease model.
While direct evidence for the modulation of the MAPK/ERK pathway in animal tissues by this compound is not explicitly detailed in the available literature, the findings with its analogues strongly suggest that this is a plausible mechanism of action that warrants further investigation.
Comparative Pharmacological Analyses with Established Guanidine-Based Compounds and Other Classes
To understand the pharmacological profile of N-(pyridin-3-yl)guanidine analogues, it is useful to compare them with established guanidine-based drugs and other relevant compounds.
Comparison with Metformin (B114582):
Metformin, a biguanide, is a widely used first-line treatment for type 2 diabetes. nih.gov Its mechanism of action is complex and not fully elucidated, but it is known to have effects beyond glycemic control, including potential anticancer properties. nih.gov Both metformin and pyridinyl-guanidine analogues share the guanidine functional group, which is a key structural feature. wikipedia.org
In the context of diabetes research, a study on substituted N-(thieno[2,3-b]pyridin-3-yl)-guanidines, which are structural analogues, demonstrated glucose-dependent insulinotropic activity in vitro. nih.gov Some of these compounds were found to be as potent as a standard aryl-imidazoline, indicating that the guanidine group can act as a bioisostere of the imidazoline ring system in this context. nih.gov This suggests a potential for some pyridinyl-guanidine derivatives to have applications in metabolic diseases, similar to metformin, although their mechanisms may differ.
A comparative in silico study of galegine (B1196923) (a natural guanidine derivative from which metformin is derived) and metformin showed that galegine exhibited similar or better binding properties to certain cancer-involved proteins. nih.gov This highlights the potential of other guanidine-containing compounds to have therapeutic effects comparable to or even superior to metformin in specific contexts.
Comparison with Other Guanidine-Based Compounds and Kinase Inhibitors:
The pharmacological activity of arylpyridin-2-yl guanidine derivatives as MSK1 inhibitors has been compared to other known kinase inhibitors. nih.gov In an enzymatic assay, the initial hit compound (1-(6-phenylpyridin-2-yl)guanidine) was found to be active, although less potent than some established inhibitors like PHA767491. nih.gov However, subsequent optimization of the pyridinyl-guanidine scaffold led to the discovery of more potent derivatives. mdpi.com
The table below provides a comparative overview of the IC50 values of a pyridinyl-guanidine analogue and a reference kinase inhibitor.
Table 2: Comparative IC50 Values for MSK1 Inhibition
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(6-phenylpyridin-2-yl)guanidine (1a) | MSK1 | ~18 | nih.govmdpi.com |
| PHA767491 | MSK1 | Not specified, but more effective | nih.gov |
This table is for illustrative purposes and includes data for an analogue of this compound.
These comparative analyses are crucial for contextualizing the potency and potential of novel N-(pyridin-3-yl)guanidine analogues within the broader landscape of pharmacologically active compounds. While direct comparative studies involving this compound are scarce, the research on its analogues provides a solid foundation for its potential as a modulator of key cellular pathways with therapeutic implications in inflammation and cancer.
Advanced Analytical Characterization in Research and Development
High-Resolution Mass Spectrometry for Metabolite Profiling and Pathway Analysis (in vitro/preclinical, not clinical human)
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is an indispensable tool for in vitro metabolite identification and pathway elucidation. In the preclinical assessment of N-(pyridin-3-yl)guanidine dihydrochloride (B599025), studies involving rat liver microsomes are conducted to predict its metabolic fate.
Untargeted and targeted metabolomics approaches using instruments like a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer allow for the detection and structural characterization of metabolites. nih.gov The high mass accuracy and resolution of Q-TOF MS enable the determination of elemental compositions for both the parent compound and its metabolites, facilitating their identification. nih.gov
In a typical in vitro study, N-(pyridin-3-yl)guanidine would be incubated with rat liver microsomes. The resulting mixture is then analyzed by LC-HRMS/MS. The full scan mass spectra would be mined for potential metabolites by searching for predicted biotransformations (e.g., hydroxylation, N-oxidation, glucuronidation) and comparing the isotopic patterns with the parent compound. Subsequent product ion scans (MS/MS) are performed on the detected metabolite ions to obtain structural information. For instance, the fragmentation pattern of a hydroxylated metabolite would show a characteristic neutral loss of water, and the location of the modification could be inferred from the resulting fragment ions.
Potential in vitro metabolites of N-(pyridin-3-yl)guanidine in rat liver microsomes are identified based on their accurate mass measurements. Common metabolic pathways for compounds containing a pyridine (B92270) ring include oxidation of the ring to form N-oxides and hydroxylation at various positions on the ring. The guanidine (B92328) group may undergo hydrolysis or conjugation reactions.
Table 1: Hypothetical Metabolites of N-(pyridin-3-yl)guanidine Identified by LC-HRMS/MS in Rat Liver Microsomes
| Metabolite ID | Proposed Biotransformation | Retention Time (min) | [M+H]+ (Observed) | [M+H]+ (Calculated) | Mass Error (ppm) | Key MS/MS Fragments (m/z) |
|---|---|---|---|---|---|---|
| M1 | Hydroxylation | 4.2 | 167.0825 | 167.0822 | 1.8 | 150.0556, 123.0505 |
| M2 | N-Oxidation | 5.1 | 167.0824 | 167.0822 | 1.2 | 151.0873, 123.0505 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation, Dynamics, and Ligand-Target Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of N-(pyridin-3-yl)guanidine dihydrochloride in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are used to confirm the chemical structure and assess its purity.
In the context of ligand-target interactions, NMR provides valuable insights into the binding mode and conformational changes of both the ligand and its protein target upon complex formation. Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which protons of the guanidinium (B1211019) ligand are in close proximity to the protein, thereby mapping the binding epitope.
Furthermore, ¹H-¹⁵N HSQC NMR experiments are frequently used to monitor changes in the chemical environment of the protein's backbone amide groups upon titration with this compound. Significant chemical shift perturbations (CSPs) of specific amino acid residues can reveal the binding site on the protein surface. For instance, the interaction of a guanidinium group with carboxylate residues (aspartate or glutamate) or aromatic residues (tyrosine or tryptophan) on a protein would lead to noticeable shifts in the signals of the involved residues.
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for N-(pyridin-3-yl)guanidine hydrochloride in DMSO-d₆
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyridine-H2 | 9.13 (s, 1H) | 150.0 |
| Pyridine-H4 | 8.24 (s, 1H) | 140.3 |
| Pyridine-H5 | 7.78 (t, J = 7.5 Hz, 1H) | 128.1 |
| Pyridine-H6 | 8.12 (d, J = 8.2 Hz, 1H) | 132.8 |
| Guanidine-NH | 7.93 (br s, 4H) | - |
| Guanidine-C | - | 157.7 |
Note: The chemical shifts are based on data for the closely related 1-(Quinolin-3-yl)guanidine hydrochloride and are representative. rsc.org
X-ray Crystallography for Ligand-Protein Co-Crystal Structures
X-ray crystallography provides high-resolution, three-dimensional structural information of a ligand bound to its protein target. Obtaining a co-crystal structure of this compound in complex with its target protein is a key objective in structure-based drug design.
The guanidinium group is known to form strong, bidentate hydrogen bonds with the carboxylate side chains of aspartate and glutamate (B1630785) residues. It can also engage in cation-π interactions with aromatic residues like tryptophan and tyrosine. nih.gov A co-crystal structure would precisely reveal these interactions. For example, the structure of the guanidine-I riboswitch aptamer shows the guanidinium cation completely enclosed in a binding pocket, where it is recognized by hydrogen bonds to guanine (B1146940) bases and phosphate (B84403) oxygens, as well as cation-π interactions. nih.gov
While a specific co-crystal structure for this compound is not publicly available, the general principles of its interaction can be inferred. The pyridinyl nitrogen can act as a hydrogen bond acceptor, while the guanidinium group provides multiple hydrogen bond donors. This allows for a specific and strong interaction with a protein binding pocket.
Chromatographic Techniques (e.g., HPLC-MS) for Purity, Stability, and Quantitative Analysis in Research Matrices
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), are fundamental for assessing the purity, stability, and concentration of this compound in various research samples.
A validated reverse-phase HPLC (RP-HPLC) method is typically developed for purity determination and impurity profiling. The method would be optimized for mobile phase composition, column type (e.g., C18), flow rate, and detection wavelength (UV). The high sensitivity and selectivity of MS detection are advantageous for identifying and quantifying impurities, even at trace levels.
Stability studies under various stress conditions (e.g., acid, base, oxidation, heat, light) are performed to understand the degradation pathways of the molecule. nih.gov HPLC-MS is used to separate and identify the degradation products. For instance, hydrolysis of the guanidine group or modification of the pyridine ring could be observed.
For quantitative analysis in research matrices like plasma or tissue homogenates from preclinical studies, a robust and sensitive LC-MS/MS method is developed. This involves optimizing the MS parameters (e.g., precursor and product ions, collision energy) for the specific compound to achieve high sensitivity and specificity in a complex biological matrix.
Table 3: Typical RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and/or MS |
| Injection Volume | 10 µL |
Future Directions and Translational Research Potential for N Pyridin 3 Yl Guanidine Dihydrochloride
Development as Lead Compounds and Chemical Probes for Emerging Biological Targets
The pyridine-guanidine core is a fertile ground for the discovery of lead compounds, which are starting points for the development of new drugs. jetir.org Research has demonstrated that derivatives of this scaffold can be tailored to interact with a variety of biological targets. For instance, by modifying the pyridine-guanidine structure, researchers have developed compounds that show potential as novel inhibitors for enzymes implicated in inflammatory diseases, such as Mitogen- and Stress-Activated Kinase 1 (MSK1). mdpi.com In one study, 6-phenylpyridin-2-yl guanidine (B92328) was identified as a hit from a chemical library screening and served as the basis for a structure-activity relationship (SAR) study to develop more potent MSK1 inhibitors. mdpi.com
Furthermore, pyridine-guanidine derivatives have been investigated for metabolic diseases. A study focused on developing new antidiabetic agents created a series of substituted N-(thieno[2,3-b]pyridin-3-yl)-guanidines, which are structurally related to N-(pyridin-3-yl)guanidine. nih.gov These compounds were found to stimulate insulin (B600854) secretion in a glucose-dependent manner, indicating their potential as a new class of antidiabetic agents. nih.gov The guanidine group, in this case, was shown to act as a bioisostere of the imidazoline (B1206853) ring found in other insulin secretagogues. nih.gov
Beyond lead compounds, the pyridine-guanidine scaffold is valuable for creating chemical probes. These are small molecules used as tools to study the function of proteins and biological pathways. nih.govchemicalprobes.org The ability to systematically modify the scaffold allows for the creation of potent and selective molecules that can be used to investigate emerging or "undruggable" targets, such as transcription factors or protein-protein interactions. mdpi.comnih.gov The development of such probes is crucial for validating new drug targets and understanding the complex biology of diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net
Integration with Artificial Intelligence (AI) and Machine Learning (ML) for Predictive Modeling and Design
The process of drug discovery is long and expensive, but the integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the field. nih.govspringernature.com These computational tools can analyze vast datasets to identify patterns, predict biological activity, and optimize molecular structures, thereby accelerating the identification of promising drug candidates. nih.govmdpi.com
For a scaffold like N-(pyridin-3-yl)guanidine, AI and ML can be applied in several key areas:
Predictive Modeling: ML algorithms can be trained on existing data from similar compounds to predict the physicochemical properties, pharmacokinetic profiles (absorption, distribution, metabolism, excretion), and potential toxicity of new virtual derivatives. mdpi.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success. nih.gov
Virtual Screening: AI-powered platforms can screen massive virtual libraries of molecules to identify those that are most likely to bind to a specific biological target. nih.govresearchgate.net This is particularly useful for finding new applications for the pyridine-guanidine scaffold against a wide range of proteins.
De Novo Design: Advanced AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules based on a desired therapeutic profile. nih.govmdpi.com By providing the model with the core pyridine-guanidine structure and a set of desired properties, it can generate novel derivatives optimized for potency and selectivity against a specific target.
While challenges related to data quality and model interpretability remain, the synergy between AI and medicinal chemistry offers a powerful approach to unlock the full potential of scaffolds like N-(pyridin-3-yl)guanidine, reducing development timelines and costs. researchgate.net
Exploration of Polypharmacology and Multi-Target Directed Ligands
Many complex diseases, such as Alzheimer's disease and cancer, involve multiple biological pathways. nih.govnih.gov The traditional "one-drug, one-target" approach is often insufficient. This has led to the rise of polypharmacology—the concept that drugs acting on multiple targets can be more effective. A Multi-Target-Directed Ligand (MTDL) is a single compound intentionally designed to interact with several targets simultaneously. nih.gov
The pyridine (B92270) scaffold is exceptionally well-suited for the design of MTDLs due to its versatile chemical nature. nih.govnih.gov Researchers have successfully created pyridine-based MTDLs for Alzheimer's disease that simultaneously inhibit the enzyme BACE1, block cholinesterases, and exhibit antioxidant properties. nih.gov Similarly, the guanidine group is known for its ability to interact with biological targets, including DNA. nih.gov
The combination of these two moieties in N-(pyridin-3-yl)guanidine suggests a strong potential for developing MTDLs. By strategically modifying the scaffold, it is conceivable to design derivatives that, for example:
Inhibit multiple kinases involved in a cancer signaling cascade. researchgate.net
Target both an enzyme and its associated receptor in a metabolic disorder.
Combine anti-inflammatory and neuroprotective actions for treating neurodegenerative diseases.
The exploration of the polypharmacology of N-(pyridin-3-yl)guanidine and its derivatives represents a promising frontier for creating innovative therapies for multifactorial diseases.
Challenges and Opportunities in the Academic Translation of Pyridine-Guanidine Scaffolds for Novel Therapeutic Modalities
Translating a promising chemical scaffold from an academic discovery to a clinically approved therapeutic is a complex process fraught with challenges but also filled with opportunities.
Challenges:
Synthetic Complexity and Scalability: While the pyridine-guanidine core is accessible, the synthesis of highly optimized and complex derivatives can be challenging. Developing synthetic routes that are efficient, cost-effective, and scalable for industrial production is a significant hurdle. nih.govmdpi.com
The "Valley of Death": A major obstacle in drug development is the gap between basic academic research and commercial development, often called the "valley of death." nih.gov Promising compounds discovered in universities often fail to attract the necessary funding and resources to move into preclinical and clinical trials.
Target Validation and Off-Target Effects: Although polypharmacology can be beneficial, unintended interactions with other biological molecules (off-target effects) can lead to toxicity. Thoroughly validating the intended targets and profiling for off-target activities is a critical and resource-intensive challenge. mdpi.com
Intellectual Property and Competition: The pyridine scaffold is widely used in pharmaceuticals, leading to a crowded intellectual property landscape. nih.gov Navigating existing patents and establishing novel intellectual property is a key challenge for academic researchers and their institutions.
Opportunities:
Chemical Diversity and Privileged Structure: The pyridine ring is a "privileged scaffold," appearing in thousands of bioactive compounds and numerous FDA-approved drugs. nih.govnih.govresearchgate.net This extensive history provides a wealth of knowledge to guide the design of new derivatives and increases the probability of finding new therapeutic applications.
Addressing Unmet Medical Needs: The versatility of the pyridine-guanidine scaffold allows it to be directed toward a wide range of biological targets, including those for which no effective treatments currently exist, such as certain rare diseases or drug-resistant infections. nih.gov
Collaborative Research Models: Overcoming the "valley of death" is increasingly being addressed through partnerships between academia, industry, and government-funded consortia. These collaborations can provide the necessary expertise in medicinal chemistry, pharmacology, and clinical development to advance academic discoveries. mdpi.com
Emergence of New Therapeutic Modalities: The pyridine-guanidine structure is well-suited for incorporation into emerging therapeutic modalities. For example, its DNA-binding properties could be exploited in the development of gene-targeted therapies, or it could be used as a component in proteolysis-targeting chimeras (PROTACs) to degrade disease-causing proteins. nih.gov
Q & A
What are the common synthetic routes for N-(pyridin-3-yl)guanidine dihydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or guanylation reactions. For example, reacting 3-aminopyridine with cyanamide under acidic conditions forms the guanidine core, followed by dihydrochloride salt formation via HCl treatment. Key parameters include:
- Catalysts: Use of HCl or H₂SO₄ to protonate intermediates and drive the reaction .
- Temperature: Controlled heating (60–80°C) to avoid decomposition of reactive intermediates .
- Solvents: Polar aprotic solvents (e.g., DMF) enhance solubility of pyridine derivatives .
Yield optimization requires purification via recrystallization or column chromatography to remove by-products like unreacted cyanamide .
Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the pyridine ring protons (δ 7.5–8.5 ppm) and guanidine NH signals (δ 6.5–7.0 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 171.63) and fragmentation patterns .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···Cl interactions), often using SHELX software for refinement .
- Elemental Analysis: Confirms stoichiometry of C, H, N, and Cl .
How can researchers resolve contradictions in reported biological activities of this compound?
Methodological Answer:
Discrepancies may arise from:
- Purity Variability: Impurities (e.g., unreacted starting materials) skew bioassay results. Mitigate via HPLC (>95% purity) or TLC validation .
- Assay Conditions: Differences in cell lines, concentrations, or solvents (e.g., DMSO vs. saline). Standardize protocols using controls like known kinase inhibitors .
- Structural Analogues: Compare with derivatives (e.g., N-phenylguanidine hydrochloride) to isolate structure-activity relationships .
What computational approaches are used to model the interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Predict binding affinity to receptors (e.g., serotonin transporters) using AutoDock Vina and PyMOL for visualization .
- Density Functional Theory (DFT): Calculates charge distribution and frontier molecular orbitals to explain reactivity (e.g., nucleophilic attack at the guanidine group) .
- MD Simulations: Assess stability of ligand-protein complexes in aqueous environments over 100-ns trajectories .
What are the key chemical properties influencing its reactivity in organic synthesis?
Methodological Answer:
- High Basicity: The guanidine group (pKa ~13) acts as a strong base, facilitating deprotonation in substitution reactions .
- Hydrogen Bonding: Forms stable complexes with carbonyl groups, enabling catalysis in Knoevenagel condensations .
- Solubility: High water solubility (due to HCl salt) contrasts with poor organic solvent compatibility, requiring phase-transfer catalysts in non-polar reactions .
How can reaction mechanisms involving this compound be experimentally validated?
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via UV-Vis spectroscopy to determine rate constants for substitutions .
- Isotopic Labeling: Use ¹⁵N-labeled cyanamide to track guanidine formation via NMR .
- Intermediate Trapping: Quench reactions at intervals to isolate intermediates (e.g., Schiff bases) for characterization .
What strategies ensure high purity during large-scale synthesis for in vivo studies?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures to remove hydrophilic impurities .
- Ion-Exchange Chromatography: Separate dihydrochloride salts from neutral by-products .
- Thermogravimetric Analysis (TGA): Verify thermal stability and residual solvent content (<0.1%) .
How does the compound’s structure inform its application in catalysis or medicinal chemistry?
Methodological Answer:
- Catalysis: The guanidine group stabilizes transition states in asymmetric synthesis (e.g., Michael additions) via dual hydrogen bonding .
- Medicinal Chemistry: Pyridine and guanidine moieties target enzymes like nitric oxide synthase; SAR studies optimize bioavailability by modifying substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
